

## A Comparative Analysis of Interleukin-23 (IL-23) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A note on the nomenclature "RD-23": The term "RD-23" does not correspond to a recognized pharmaceutical agent or biological target in publicly available scientific literature. This guide assumes the query refers to the well-established therapeutic target, Interleukin-23 (IL-23), a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. This document provides a comparative analysis of biological drugs that inhibit the IL-23 signaling pathway.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various IL-23 inhibitors, supported by experimental data from pivotal clinical trials.

#### Introduction to IL-23 and its Role in Inflammation

Interleukin-23 is a heterodimeric cytokine composed of two subunits, p19 and p40. The p40 subunit is shared with IL-12. IL-23 is a central driver of inflammation, particularly through its role in promoting the survival, proliferation, and function of T helper 17 (Th17) cells.[1][2] These cells produce pro-inflammatory cytokines, such as IL-17 and IL-22, which contribute to the pathology of various immune-mediated diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2][3] Consequently, inhibiting the IL-23 pathway has become a cornerstone of modern therapy for these conditions.

### **Classes of IL-23 Pathway Inhibitors**

There are two main classes of monoclonal antibodies that inhibit the IL-23 pathway:



- Anti-p19 Subunit Inhibitors: These drugs, including guselkumab, risankizumab, and tildrakizumab, specifically target the p19 subunit unique to IL-23. This targeted approach is thought to offer a more precise inhibition of the IL-23 pathway.[4][5]
- Anti-p40 Subunit Inhibitors: This class is represented by ustekinumab, which targets the p40 subunit shared by both IL-12 and IL-23. By doing so, it inhibits both the Th1 and Th17 pathways.[6][7]

### **Comparative Performance Analysis**

The following tables summarize key efficacy and safety data from head-to-head and placebocontrolled clinical trials of prominent IL-23 inhibitors. The primary indication discussed is moderate-to-severe plaque psoriasis, as it is the most widely studied condition for this class of drugs.

### Table 1: Efficacy of IL-23 Inhibitors in Moderate-to-Severe Plaque Psoriasis (PASI 90 Response)



| Drug<br>(Brand<br>Name)     | Target      | Clinical<br>Trial(s) | Week of<br>Assessmen<br>t    | PASI 90<br>Response<br>Rate (%) | Comparator<br>(Response<br>Rate %)                |
|-----------------------------|-------------|----------------------|------------------------------|---------------------------------|---------------------------------------------------|
| Guselkumab<br>(Tremfya®)    | IL-23p19    | VOYAGE 1 &           | Week 16                      | 70-73.3                         | Adalimumab<br>(49.7) /<br>Placebo (2.9)           |
| ECLIPSE                     | Week 48     | 84                   | Secukinumab<br>(70)          |                                 |                                                   |
| Risankizuma<br>b (Skyrizi®) | IL-23p19    | UltIMMa-1 &<br>2     | Week 16                      | 74.8-75.3                       | Ustekinumab<br>(42-47.5) /<br>Placebo (2-<br>4.9) |
| IMMerge                     | Week 52     | 87                   | Secukinumab<br>(57)          |                                 |                                                   |
| Tildrakizumab<br>(Ilumya®)  | IL-23p19    | reSURFACE<br>1 & 2   | Week 12                      | 61-64                           | Placebo (6-9)<br>/ Etanercept<br>(48)             |
| Ustekinumab<br>(Stelara®)   | IL-12/23p40 | CLEAR                | Week 16                      | 57.6                            | Secukinumab<br>(79)                               |
| UltIMMa-1 &                 | Week 16     | 42-47.5              | Risankizuma<br>b (74.8-75.3) |                                 |                                                   |

PASI 90 represents a 90% improvement in the Psoriasis Area and Severity Index score from baseline.

# **Table 2: Safety Profile of IL-23 Inhibitors (Common Adverse Events)**



| Drug (Brand Name)       | Common Adverse Events<br>(AEs)                                                   | Serious Adverse Events<br>(SAEs) of Note                                                                                                    |  |
|-------------------------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|--|
| Guselkumab (Tremfya®)   | Upper respiratory tract infections, headache, injection site reactions.          | Rates of serious infections, malignancies, and major adverse cardiovascular events (MACE) were generally low and comparable to comparators. |  |
| Risankizumab (Skyrizi®) | Upper respiratory tract infections, headache, fatigue, injection site reactions. | Low rates of serious infections,<br>malignancies, and MACE<br>reported in clinical trials.[8]                                               |  |
| Tildrakizumab (Ilumya®) | Upper respiratory tract infections, headache, injection site reactions.          | Favorable safety profile with low incidence of serious adverse events.[8]                                                                   |  |
| Ustekinumab (Stelara®)  | Upper respiratory tract infections, headache, fatigue.                           | Generally well-tolerated with a long-term safety profile established over many years of clinical use.                                       |  |

### **Experimental Protocols**

The data presented above are derived from rigorous, multicenter, randomized, double-blind, and controlled clinical trials. Below are summaries of the methodologies for key trials cited.

#### **VOYAGE 1 & 2 (Guselkumab)**

- Objective: To evaluate the efficacy and safety of guselkumab compared with placebo and adalimumab in adults with moderate-to-severe plaque psoriasis.[5][9]
- Design: Phase 3, multicenter, randomized, double-blind, placebo- and active comparatorcontrolled trials.
- Population: Adults with a Psoriasis Area and Severity Index (PASI) score ≥12, an
   Investigator's Global Assessment (IGA) score ≥3, and body surface area (BSA) involvement ≥10%.[10]



- Intervention: Patients were randomized to receive guselkumab (100 mg at weeks 0, 4, and then every 8 weeks), adalimumab (80 mg at week 0, 40 mg at week 1, then 40 mg every 2 weeks), or placebo. Patients in the placebo group were crossed over to receive guselkumab at week 16.[9]
- Primary Endpoints: The proportion of patients achieving an IGA score of 0 or 1 (cleared or minimal) and a PASI 90 response at week 16.[5][11]

#### **UltIMMa-1 & 2 (Risankizumab)**

- Objective: To assess the efficacy and safety of risankizumab compared with ustekinumab and placebo in adults with moderate-to-severe plaque psoriasis.[12]
- Design: Replicate Phase 3, randomized, double-blind, placebo- and active comparatorcontrolled trials.[13]
- Population: Adults with stable moderate-to-severe chronic plaque psoriasis for at least 6 months, with a BSA involvement of ≥10%, a PASI score of ≥12, and a static Physician's Global Assessment (sPGA) score of ≥3.[14]
- Intervention: Patients were randomized (3:1:1) to receive risankizumab (150 mg at weeks 0 and 4, and every 12 weeks thereafter), ustekinumab (45 mg or 90 mg based on weight at weeks 0, 4, and every 12 weeks thereafter), or placebo. Placebo-treated patients were switched to risankizumab at week 16.[15]
- Primary Endpoints: The proportion of patients achieving PASI 90 and an sPGA score of 0 or 1 at week 16.[12]

#### reSURFACE 1 & 2 (Tildrakizumab)

- Objective: To evaluate the efficacy and safety of tildrakizumab compared with placebo and etanercept in adults with moderate-to-severe chronic plaque psoriasis.[7]
- Design: Two Phase 3, randomized, double-blind, placebo-controlled trials (reSURFACE 2 included an active comparator, etanercept).[1]
- Population: Adults with moderate-to-severe chronic plaque psoriasis.[16]



- Intervention: Patients were randomized to receive tildrakizumab (100 mg or 200 mg at weeks 0 and 4, then every 12 weeks), placebo, or etanercept (in reSURFACE 2). Placebo patients were re-randomized to receive tildrakizumab at week 12.[1]
- Primary Endpoints: The proportion of patients achieving PASI 75 and a PGA score of "clear" or "minimal" at week 12.[7]

# Visualizations **IL-23 Signaling Pathway**

Caption: The IL-23 signaling pathway in a Th17 cell.

## Generalized Experimental Workflow for a Head-to-Head Clinical Trial





Click to download full resolution via product page

Caption: A generalized workflow for a head-to-head clinical trial of IL-23 inhibitors.



#### Conclusion

The development of IL-23 inhibitors represents a significant advancement in the treatment of immune-mediated inflammatory diseases. The specific anti-p19 agents (guselkumab, risankizumab, tildrakizumab) have demonstrated high levels of efficacy and a favorable safety profile in numerous clinical trials. Head-to-head studies suggest potential differences in the speed and magnitude of response between different IL-23 inhibitors and other biologics, such as IL-17 inhibitors. The choice of therapy will depend on a variety of factors, including patient characteristics, disease severity, and treatment goals. The robust data from the clinical trials discussed in this guide provide a strong foundation for evidence-based decision-making in clinical practice and for guiding future research in this field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tildrakizumab efficacy and impact on quality of life up to 52 weeks in patients with moderate-to-severe psoriasis: a pooled analysis of two randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phase 3 data demonstrate superiority of TREMFYA® (guselkumab) vs Cosentyx® (secukinumab) in delivering PASI 90 responses in the treatment of moderate to severe plaque psoriasis at week 48 [prnewswire.com]
- 3. Efficacy and safety of risankizumab vs. secukinumab in patients with moderate-to-severe plaque psoriasis (IMMerge): results from a phase III, randomized, open-label, efficacy—assessor-blinded clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. hcplive.com [hcplive.com]
- 6. dermnetnz.org [dermnetnz.org]
- 7. sinclairdermatology.com.au [sinclairdermatology.com.au]
- 8. researchgate.net [researchgate.net]



- 9. Efficacy and safety of guselkumab, an anti-interleukin-23 monoclonal antibody, compared with adalimumab for the continuous treatment of patients with moderate to severe psoriasis: Results from the phase III, double-blinded, placebo- and active comparator-controlled VOYAGE 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progression of Quality of Life in Patients with Plaque Psoriasis Who Achieved Three or More Years of Complete Skin Clearance with Guselkumab Treatment: a Post hoc Analysis of the VOYAGE 1 Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. TREMFYA Overview of VOYAGE 1 Clinical Trial [jnjmedicalconnect.com]
- 12. skintherapyletter.com [skintherapyletter.com]
- 13. Effect of Risankizumab on Patient-Reported Outcomes in Moderate to Severe Psoriasis: The UltIMMa-1 and UltIMMa-2 Randomized Clinical Trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of risankizumab in patients with moderate-to-severe plaque psoriasis by baseline demographics, disease characteristics and prior biologic therapy: an integrated analysis of the phase III UltIMMa-1 and UltIMMa-2 studies PMC [pmc.ncbi.nlm.nih.gov]
- 15. news.abbvie.com [news.abbvie.com]
- 16. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Comparative Analysis of Interleukin-23 (IL-23)
   Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15578443#comparative-analysis-of-rd-23-and-its-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com